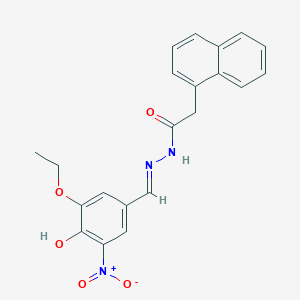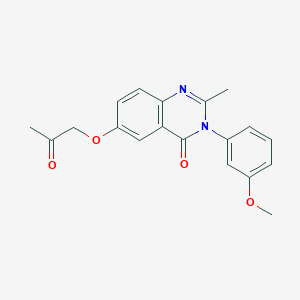![molecular formula C16H24N2OS B6033799 N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6033799.png)
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cellular signaling pathways.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of several kinases, including BTK, FLT3, and ITK, which are involved in the proliferation and survival of cancer cells. N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been tested in preclinical models of leukemia, lymphoma, and solid tumors, and has demonstrated promising results in reducing tumor growth and improving survival rates.
Mécanisme D'action
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine works by inhibiting the activity of specific kinases involved in cellular signaling pathways. By blocking these enzymes, N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine can prevent the activation of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and survival. N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been shown to be a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling in lymphoma and leukemia cells.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on tumor growth and survival, N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune function. N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine for lab experiments is its specificity for BTK and other kinases involved in cancer cell signaling pathways. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, and for testing the efficacy of other cancer drugs. However, one limitation of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine is its potential for off-target effects, which could lead to unwanted side effects or interfere with the interpretation of experimental results. Careful dose selection and monitoring is therefore necessary when using N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine in lab experiments.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been shown to synergize with other kinase inhibitors and chemotherapy drugs, suggesting that it could be used in combination with other agents to improve treatment outcomes. Another area of interest is the identification of biomarkers that can predict response to N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine or other kinase inhibitors. By identifying biomarkers that are associated with drug sensitivity or resistance, it may be possible to improve patient selection and treatment outcomes. Finally, there is ongoing research on the development of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine analogs and derivatives with improved pharmacokinetic properties or enhanced potency against specific kinases. These efforts could lead to the development of more effective cancer treatments in the future.
Conclusion
N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its specificity for BTK and other kinases involved in cancer cell signaling pathways makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, and for testing the efficacy of other cancer drugs. Ongoing research on N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine and its derivatives is likely to lead to the development of more effective cancer treatments in the future.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine involves several steps, including the reaction of 3,4-dimethylphenylamine with methylthioacetic acid, followed by the addition of piperidine and the removal of the protecting group. The final product is a white crystalline powder that is typically purified by recrystallization. The synthesis of N-(3,4-dimethylphenyl)-1-[(methylthio)acetyl]-3-piperidinamine has been optimized to improve yield and purity, and it is now possible to produce large quantities of the compound for research purposes.
Propriétés
IUPAC Name |
1-[3-(3,4-dimethylanilino)piperidin-1-yl]-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-12-6-7-14(9-13(12)2)17-15-5-4-8-18(10-15)16(19)11-20-3/h6-7,9,15,17H,4-5,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXLJJHUBFNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-isonicotinoyl-3-piperidinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6033744.png)
![1-(1-cyclohexen-1-ylacetyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6033749.png)
![ethyl 4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6033756.png)

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B6033789.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B6033797.png)
![4-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6033808.png)
![4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6033816.png)
![2-(cyclopentylcarbonyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6033819.png)

![N-{4-[(3,5-diethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6033834.png)
![4-[({5-[(benzylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6033838.png)